molecular formula C11H19F2NO2 B153361 tert-Butyl 4,4-difluorocyclohexylcarbamate CAS No. 675112-67-1

tert-Butyl 4,4-difluorocyclohexylcarbamate

Cat. No. B153361
M. Wt: 235.27 g/mol
InChI Key: OWELBZTXHNMEKC-UHFFFAOYSA-N
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Description

Enantioselective Synthesis Analysis

The enantioselective synthesis of tert-butyl 4,4-difluorocyclohexylcarbamate derivatives is a topic of interest due to their relevance in medicinal chemistry. One study describes the synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, which is an intermediate for CCR2 antagonists. The key step involves an iodolactamization, leading to a highly functionalized lactam intermediate. This process was optimized to a single-pot transformation, enhancing efficiency .

Molecular Structure Analysis

The molecular structures of tert-butyl carbamate derivatives can vary significantly depending on the substituents attached to the cyclohexyl ring. For instance, tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates exhibit layered structures with consistent intermolecular hydrogen-bond connectivity despite variations in substituents . This indicates that the core tert-butyl carbamate structure allows for a degree of structural diversity while maintaining specific bonding patterns.

Chemical Reactions Analysis

Tert-butyl carbamates can participate in various chemical reactions, serving as building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can be involved in transfer hydro-tert-butylation reactions, as demonstrated by 3-tert-butyl-substituted cyclohexa-1,4-dienes, which function as isobutane equivalents .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For instance, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate exhibits strong interactions between the sulfonyl group and the thiadiazole ring, affecting its bond lengths and angles . The presence of intramolecular hydrogen bonds and the ability to form layered structures in crystals also highlight the importance of hydrogen bonding in determining the physical properties of these compounds .

Case Studies and Applications

Several studies provide insights into the potential applications of tert-butyl carbamates. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is an intermediate in the synthesis of biologically active compounds like omisertinib . Another study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activities, although it exhibited only moderate activity . These case studies demonstrate the relevance of tert-butyl carbamates in drug development and their potential biological activities.

Scientific Research Applications

  • Coating Compositions : It’s also mentioned in relation to coating compositions . Again, the specific details of how it’s used in this context are not provided.

  • Perfuming Agents and Cosmetics : A similar compound, 4-tert-Butylcyclohexanone, is used as a perfuming agent and in cosmetics .

  • Synthesis of Other Compounds : Some related compounds, like 4-tert-Butylcatechol and 4-tert-Butylcyclohexanecarboxylic acid, are used in the synthesis of other compounds .

  • Coating Compositions : It’s also mentioned in relation to coating compositions . Again, the specific details of how it’s used in this context are not provided.

  • Perfuming Agents and Cosmetics : A similar compound, 4-tert-Butylcyclohexanone, is used as a perfuming agent and in cosmetics .

  • Synthesis of Other Compounds : Some related compounds, like 4-tert-Butylcatechol and 4-tert-Butylcyclohexanecarboxylic acid, are used in the synthesis of other compounds .

properties

IUPAC Name

tert-butyl N-(4,4-difluorocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-10(2,3)16-9(15)14-8-4-6-11(12,13)7-5-8/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWELBZTXHNMEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70623245
Record name tert-Butyl (4,4-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4,4-difluorocyclohexylcarbamate

CAS RN

675112-67-1
Record name tert-Butyl (4,4-difluorocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70623245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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